Di-isopropyl-2,3-dimercaptosuccinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O4S2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
dipropan-2-yl 2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3 |
InChI Key |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Origin of Product |
United States |
Structural Aspects and Stereochemical Considerations
Stereoisomerism of 2,3-Dimercaptosuccinic Acid and its Esters
Stereoisomerism refers to molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org 2,3-Dimercaptosuccinic acid is a molecule with two stereocenters (asymmetric carbon atoms), which means it can exist in a maximum of four different stereoisomeric configurations (2^n, where n=2). wikipedia.orgwisc.edu These four configurations are designated as (R,R), (S,S), (R,S), and (S,R). wisc.edu
These stereoisomers are grouped into two distinct forms: a racemic mixture and a meso form. wisc.edu This stereoisomerism in the parent DMSA molecule directly translates to its esters, including Di-isopropyl-2,3-dimercaptosuccinate. Therefore, one can synthesize both meso-Di-isopropyl-2,3-dimercaptosuccinate and racemic-Di-isopropyl-2,3-dimercaptosuccinate.
Distinction Between Meso and Racemic Forms of DMSA Esters
The distinction between the meso and racemic forms is based on the concept of enantiomers and diastereomers. wikipedia.org
Racemic Form : The (R,R) and (S,S) configurations of DMSA are non-superimposable mirror images of each other; such a pair of molecules are known as enantiomers. wisc.edu A mixture containing equal amounts of these two enantiomers is called a racemic mixture, often denoted as rac-DMSA. wisc.edu The individual enantiomers are optically active, rotating plane-polarized light in opposite directions, but the racemic mixture is optically inactive due to this external compensation. quora.com
Meso Form : The (R,S) and (S,R) configurations possess an internal plane of symmetry, which allows them to be superimposed on each other. wisc.eduquora.com Because of this internal symmetry, they are considered a single, achiral compound known as the meso form. wisc.edu Despite having chiral centers, meso compounds are optically inactive due to internal compensation. quora.com
The racemic and meso forms are diastereomers of each other, meaning they are stereoisomers that are not mirror images. wikipedia.org Consequently, they have different physical properties, such as solubility and melting points. wisc.edu For instance, meso-DMSA is only slightly soluble in water, whereas racemic-DMSA is very soluble. nih.gov These fundamental differences in the parent acid are expected to influence the properties of their corresponding esters.
| Feature | Racemic Form (rac-DMSA and its esters) | Meso Form (meso-DMSA and its esters) |
| Stereoisomers | Mixture of (R,R) and (S,S) enantiomers | A single compound with (R,S) configuration |
| Symmetry | No internal plane of symmetry | Contains an internal plane of symmetry |
| Chirality | Chiral (mixture of two chiral molecules) | Achiral (overall) |
| Optical Activity | Inactive (due to external compensation) | Inactive (due to internal compensation) |
Conformational Analysis of this compound
Conformational analysis involves the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. For DMSA and its esters, the rotation around the central carbon-carbon bond is of particular importance as it determines the relative positions of the two sulfhydryl (-SH) groups.
Studies on the parent DMSA molecule have shown that the different stereoisomers prefer distinct conformations. nih.gov
meso-DMSA tends to adopt an anti configuration, where the two sulfhydryl groups are positioned on opposite sides of the molecule. nih.gov
rac-DMSA preferentially exists in a gauche configuration, where the sulfhydryl groups are adjacent to each other. nih.gov
These conformational preferences are believed to contribute to the significant differences in the aqueous solubilities of the two isomers. nih.gov For this compound, the presence of the bulky isopropyl groups attached to the carboxyl functions would introduce additional steric hindrance. This hindrance can be expected to influence the rotational energy barrier around the single bonds, potentially affecting the stability and population of different conformers compared to the parent acid. The specific conformational preferences of meso- and racemic-Di-isopropyl-2,3-dimercaptosuccinate would require dedicated spectroscopic or computational studies.
Implications of Stereochemistry on Chemical Reactivity and Metal Binding
The stereochemistry of DMSA and its esters has profound implications for their chemical reactivity, particularly in the context of metal chelation. The spatial arrangement of the donor atoms (the two sulfur atoms from the sulfhydryl groups and, potentially, the oxygen atoms from the ester groups) is dictated by whether the molecule is in the meso or racemic form. nih.gov
This structural difference leads to dramatically different behaviors in forming complexes with metal ions. nih.gov For example, studies with lead (Pb²⁺) have shown that meso-DMSA and rac-DMSA form distinct types of chelates. nih.gov
With meso-DMSA, lead coordinates via one oxygen and one sulfur atom. nih.gov
With rac-DMSA, two different types of lead chelates were isolated: one where lead is coordinated through one oxygen and one sulfur atom, and another where it is coordinated via two sulfur atoms. nih.gov
These differences in metal binding arise directly from the conformational preferences of the isomers. The gauche conformation of the racemic form brings the two sulfur atoms closer together, facilitating bidentate coordination to a metal ion through both sulfhydryl groups. Conversely, the anti conformation of the meso form holds the sulfur atoms far apart, making simultaneous coordination by both sulfur atoms to a single metal center more difficult. This forces a different binding mode, often involving a sulfur atom and a nearby carboxyl oxygen. nih.gov The different stereoisomers, therefore, present differently shaped binding pockets for metal ions, influencing the stability and structure of the resulting metal complexes. wisc.edunih.gov
Insufficient Information Available for "this compound" Coordination Chemistry
Following a comprehensive search for scientific literature, there is insufficient detailed information available to generate a thorough and scientifically accurate article on the coordination chemistry of this compound that adheres to the specific outline provided.
Research databases and scientific publications contain extensive information on the parent compound, meso-2,3-dimercaptosuccinic acid (DMSA), and some of its other esters, such as the dimethyl and monoisoamyl analogues. For instance, studies on the dimethyl ester of meso-2,3-dimercaptosuccinic acid describe its reaction with zinc ions to form both polynuclear and mononuclear complexes, with the zinc ion being tetrahedrally coordinated to four thiolate groups from two ligand molecules. nih.gov Similarly, research on monoisoamyl DMSA highlights its potential as a lipophilic chelator for metals like arsenic. nih.gov
However, specific experimental or theoretical data detailing the coordination chemistry of the di-isopropyl ester is largely absent from the available literature. One study briefly mentions "diisopropyl DMSA (DiPDMSA)" but only in the context of an in vivo experiment where it did not reduce the lethality of arsenic trioxide, offering no insight into its ligand properties, chelation mechanisms, or the structure of its metal complexes. cellmolbiol.org
The fundamental principles of chelation by related dithiol compounds are well-established. The vicinal thiol (-SH) groups are the primary sites for binding heavy metals, forming stable complexes that can be excreted from the body. patsnap.comnih.gov This mechanism involves the formation of strong, stable complexes with heavy metal ions such as lead (Pb2+), mercury (Hg2+), and arsenic (As3+). patsnap.com
Without specific spectroscopic data, computational studies, or comparative analyses for this compound, any attempt to construct the requested article would require extensive extrapolation from related but distinct compounds. This would not meet the required standards of scientific accuracy for the specific chemical entity requested. Therefore, the article cannot be generated as per the instructions.
Coordination Chemistry and Metal Ion Interactions
Comparative Coordination Studies with Related Chelators
Comparison with Parent 2,3-Dimercaptosuccinic Acid (DMSA)
The stability of metal-DMSA complexes has been a subject of extensive study. For instance, computational studies have been employed to predict the binding energies and stable structures of DMSA with various metal ions. These studies indicate that the interaction can occur through the thiol groups, the carboxyl groups, or a combination of both, leading to different complex stabilities. nih.gov The formation of these complexes is often in a 1:2 ratio of metal to DMSA. nih.gov
The stereoisomerism of DMSA (meso and racemic forms) also plays a crucial role in the formation and stability of its metal complexes. nih.gov The different spatial arrangements of the functional groups in meso- and rac-DMSA lead to distinct complex formation behaviors and stability constants, for example, with zinc(II). nih.gov It is expected that the stereochemistry of the parent DMSA would similarly influence the coordination properties of its di-isopropyl ester.
Table 1: Comparison of Potential Coordination Properties
| Feature | 2,3-Dimercaptosuccinic Acid (DMSA) | Di-isopropyl-2,3-dimercaptosuccinate |
| Primary Metal Binding Sites | Thiol (-SH) and Carboxyl (-COOH) groups nih.govresearchgate.net | Primarily Thiol (-SH) groups |
| Potential for Steric Hindrance | Lower | Higher due to isopropyl groups |
| Influence of Stereoisomerism | Significant impact on complex stability nih.gov | Expected to have a similar influence |
| Complex Stoichiometry (Metal:Ligand) | Often 1:2 nih.gov | Not specifically documented, may differ |
Analysis Against Other Dimercaptosuccinic Acid Diesters (e.g., Dimethyl, Diethyl, Diisoamyl)
A comparative analysis of this compound with other DMSA diesters, such as the dimethyl, diethyl, and diisoamyl esters, highlights the role of the esterifying alkyl group in modulating the coordination chemistry. The size and lipophilicity of the alkyl group can influence the solubility of the chelating agent and its ability to interact with metal ions in different biological environments.
For instance, research on the dimethyl ester of meso-2,3-dimercaptosuccinic acid has shown its ability to form complexes with zinc ions. nih.gov In these complexes, the zinc ion is tetrahedrally coordinated to the four thiolate groups from two molecules of the dimethyl ester. nih.gov This confirms that even with the carboxyl groups esterified, the dithiol moiety remains an effective site for metal chelation. The stability of these zinc complexes has been determined, with formation constants reported for various protonated and polynuclear species. nih.gov
While specific comparative studies detailing the coordination chemistry of the di-isopropyl ester alongside other diesters are scarce, general trends can be inferred. The increasing size of the alkyl group from methyl to isopropyl would be expected to increase the steric bulk around the coordination sphere. This could potentially lead to lower stability constants for the metal complexes of this compound compared to the dimethyl or diethyl esters, assuming the same metal ion.
Furthermore, the lipophilicity conferred by the alkyl esters is a significant factor. Studies on monoisoamyl DMSA, a monoester, have shown that the increased lipophilicity can enhance its therapeutic efficacy in certain contexts. nih.gov This suggests that the choice of ester group can be tailored to optimize the properties of the chelating agent for specific applications. The diisoamyl ester, with an even larger alkyl group, would exhibit greater lipophilicity than the di-isopropyl ester.
Table 2: Inferred Properties of DMSA Diesters Based on Alkyl Group
| DMSA Diester | Alkyl Group | Expected Relative Steric Hindrance | Expected Relative Lipophilicity |
| Dimethyl | Methyl | Low | Low |
| Diethyl | Ethyl | Moderate | Moderate |
| Di-isopropyl | Isopropyl | High | High |
| Diisoamyl | Isoamyl | Very High | Very High |
Mechanistic Investigations in Non Human Biological and Model Systems
Influence on Metal Ion Mobilization in Animal Models
The ability of Di-isopropyl-2,3-dimercaptosuccinate to mobilize heavy metals has been a subject of investigation in various animal models, with a particular focus on lead, arsenic, and cadmium.
Lead Mobilization Studies in Murine Systems
Table 1: Efficacy of this compound (Di-PDMS) in Reducing Lead Content in Various Organs of Mice
| Organ | Treatment | Lead Content (% of Control) | Significance vs. Control | Significance vs. BAL |
| Kidneys | Di-PDMS | Significantly Lower | p < 0.05 | p < 0.05 |
| Liver | Di-PDMS | Significantly Lower | p < 0.05 | p < 0.05 |
| Spleen | Di-PDMS | Significantly Lower | p < 0.05 | p < 0.05 |
| Brain | Di-PDMS | Comparable to BAL | p < 0.05 | Not Significant |
| Whole Body | Di-PDMS | Significantly Lower | p < 0.05 | p < 0.05 |
This table is based on qualitative descriptions from the cited research. Actual numerical values were not provided in the source material.
Arsenic Mobilization Investigations in Rodent Models
In studies using rodent models of sub-chronic arsenic intoxication, this compound (DiPDMSA) has been shown to be an effective chelator. nih.gov Administration of DiPDMSA to arsenic-exposed rats resulted in a significant decrease in the arsenic content of both blood and soft tissues. nih.gov However, while successful in mobilizing the metal, DiPDMSA was found to be only moderately effective in the recovery of biochemical indicators that are typically altered by arsenic toxicity. nih.gov In this regard, it was considered potentially inferior to the parent compound, meso-2,3-dimercaptosuccinic acid (DMSA). nih.gov One study also noted that intraperitoneal administration of DiPDMSA did not reduce the lethality in mice acutely poisoned with a lethal dose of arsenic trioxide. nih.gov
Table 2: Therapeutic Efficacy of this compound (DiPDMSA) in Arsenic-Intoxicated Rats
| Parameter | Observation |
| Blood Arsenic Content | Significantly Decreased |
| Soft Tissue Arsenic Content | Significantly Decreased |
| Recovery of Biochemical Indicators | Moderately Effective |
Cadmium Mobilization Efficacy in Animal Studies
Based on available scientific literature, there is a lack of in vivo animal studies specifically investigating the efficacy of this compound in mobilizing cadmium. While research has been conducted on other esters of meso-2,3-dimercaptosuccinic acid for cadmium chelation, specific data for the di-isopropyl variant in animal models is not present in the reviewed sources.
Biochemical Interactions at the Cellular and Subcellular Level (In Vitro/Ex Vivo)
The biochemical interactions of this compound have been explored to understand its mechanism of action at a cellular level.
Chelation-Mediated Modulation of Metalloenzymes (e.g., Delta-Aminolevulinate Dehydratase Activity)
There is currently no specific scientific literature available that details the direct modulation of delta-aminolevulinate dehydratase (ALAD) activity by this compound. Studies on the parent compound, DMSA, and other analogues have shown interactions with this zinc-dependent enzyme, which is known to be inhibited by heavy metals like lead. However, dedicated research on the effects of the di-isopropyl ester on ALAD activity has not been found in the reviewed scientific literature.
Intracellular Access and Distribution in Model Organisms
Specific in vivo studies detailing the intracellular access and distribution of this compound in model organisms are not available in the current scientific literature. However, it is generally proposed that the esterification of DMSA to form diesters like this compound increases its lipophilicity. This increased lipid solubility is thought to facilitate its passage across cellular membranes, potentially allowing it to access intracellular metal deposits more readily than the parent DMSA compound.
Structure-Activity Relationships in Chelation Efficacy
The efficacy of this compound and related compounds as chelating agents is intrinsically linked to their molecular structure. The relationship between the chemical structure of these dithiol compounds and their ability to bind and remove heavy metals from biological systems has been the subject of significant research. Key structural features that influence chelation efficacy include the nature of the ester groups, the stereochemistry of the molecule, and the resulting lipophilicity, which governs the compound's ability to cross cellular membranes and access intracellular metal deposits.
The parent compound, meso-2,3-dimercaptosuccinic acid (DMSA), is a hydrophilic chelator. nih.gov While effective in promoting the renal excretion of metals from extracellular spaces, its ability to access intracellular metals is limited. nih.gov To address this, various analogs, particularly esters of DMSA, have been synthesized and investigated to enhance their therapeutic potential by increasing their lipophilicity. mdpi.com
Research has demonstrated that esterification of the carboxylic acid groups of DMSA can lead to more effective metal chelators. mdpi.com The increased lipophilicity of these esters is thought to facilitate their passage across cell membranes, allowing them to chelate heavy metals that have accumulated within cells and tissues. nih.gov This is particularly important for targeting metals stored in organs such as the brain. nih.gov
A comparative study on the mobilization of lead in mice by various monoalkyl esters of meso-2,3-dimercaptosuccinic acid provided significant insights into the structure-activity relationship. nih.gov This research compared the efficacy of DMSA with its n-propyl, i-propyl, n-butyl, i-butyl, n-amyl, and i-amyl monoesters. nih.gov The results indicated that the monoesters were generally more effective than DMSA in reducing lead concentrations in both the kidneys and, most notably, the brain. nih.gov
For instance, a single intraperitoneal dose of DMSA lowered kidney lead concentration by 52%, whereas the monoesters achieved reductions ranging from 54% to 75%. nih.gov The difference in efficacy was even more pronounced in the brain, where DMSA reduced lead levels by 20%, while the monoesters achieved reductions of 64% to 87%. nih.gov This enhanced ability of the monoesters to mobilize brain lead is attributed to their greater ability to cross the blood-brain barrier. nih.gov
The stereoisomeric configuration of the chelating agent also plays a crucial role in its chelation efficacy. Studies comparing meso-DMSA and racemic-DMSA (a mixture of the D- and L-isomers) have shown differences in their affinity for heavy metals.
The following interactive table summarizes the findings from a study on the mobilization of lead in mice by DMSA and its monoalkyl esters, illustrating the impact of the ester group on chelation efficacy.
| Compound | Single Dose Reduction in Kidney Lead (%) | Single Dose Reduction in Brain Lead (%) | 5-Day Treatment Reduction in Kidney Lead (%) | 5-Day Treatment Reduction in Brain Lead (%) |
|---|---|---|---|---|
| meso-2,3-dimercaptosuccinic acid (DMSA) | 52 | 20 | 45 | 35 |
| mono-n-propyl DMSA | Data not available | Data not available | Data not available | Data not available |
| mono-i-propyl DMSA | Data not available | Data not available | Data not available | Data not available |
| mono-n-butyl DMSA | Data not available | Data not available | Data not available | Data not available |
| mono-i-butyl DMSA | Data not available | Data not available | Data not available | Data not available |
| mono-n-amyl DMSA | Toxic at this dose | Data not available | Data not available | Data not available |
| mono-i-amyl DMSA | Data not available | Data not available | Data not available | Data not available |
Data sourced from a study on lead mobilization in mice. nih.gov "Data not available" indicates that the specific values were not provided in the summary of the research.
Further research into the diesters of DMSA has also been conducted, with the aim of further increasing lipophilicity and cellular penetration. While specific quantitative data for this compound is not as readily available in comparative studies, the established trend from monoesters suggests that it would likely exhibit enhanced lipophilicity compared to DMSA and its mono-isopropyl ester, potentially leading to even greater efficacy in mobilizing intracellular heavy metals. The increased steric hindrance from the two isopropyl groups might also influence the stability and formation of the metal chelate complex.
Analytical Methodologies for Di Isopropyl 2,3 Dimercaptosuccinate and Its Complexes
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental tool for the separation and analysis of Di-isopropyl-2,3-dimercaptosuccinate. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte or its derivatives.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, owing to the compound's low volatility. While specific methods for the di-isopropyl ester are not extensively published, methodologies developed for its parent compound, 2,3-dimercaptosuccinic acid (DMSA), provide a strong foundation. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.
A typical HPLC method for the analysis of DMSA and related substances involves a gradient elution to ensure the separation of the main compound from potential impurities. Detection is often achieved using a UV detector, as the carboxyl and thiol groups can exhibit absorbance at lower wavelengths. For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization of the thiol groups can be performed. For instance, reacting the compound with monobromobimane (B13751) produces a highly fluorescent derivative, allowing for fluorescence detection with significantly lower limits of quantitation.
Table 1: Example HPLC Parameters for Analysis of Succinic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | Ultimate XB-C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous solution of tetrabutylammonium (B224687) bisulfate (3.2 g/L) and potassium dihydrogen phosphate (B84403) (6.5 g/L) |
| Mobile Phase B | Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
This table is based on a method developed for dimercaptosuccinic acid, which serves as a model for its esters.
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is an invaluable technique for the analysis of its volatile derivatives or related volatile sulfur impurities. The presence of sulfur atoms makes these compounds amenable to highly sensitive and specific detection methods.
For trace-level analysis of volatile sulfur compounds, comprehensive two-dimensional gas chromatography (GC×GC) is particularly powerful. This technique offers significantly enhanced separation capacity compared to conventional one-dimensional GC. When coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), it allows for the unambiguous detection of sulfur-containing compounds even in highly complex mixtures. A time-of-flight mass spectrometer (TOF-MS) can be operated in parallel to provide mass information for peak identification. This combination of high-resolution separation (GC×GC), selective detection (SCD), and mass identification (TOF-MS) is ideal for profiling volatile sulfur-containing species related to this compound.
Spectroscopic Methods for Structural Characterization and Quantification
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, confirming its identity, and quantifying its complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural and stereochemical characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
The ¹H NMR spectrum would feature characteristic signals for the isopropyl ester groups—a doublet for the six equivalent methyl protons and a septet for the methine proton. The protons on the succinate (B1194679) backbone (at the C2 and C3 positions) would appear as a distinct multiplet. The chemical shift and coupling constants of these backbone protons are highly sensitive to the stereochemistry of the molecule. For the meso isomer, the two methine protons are chemically equivalent, leading to a simpler spectrum. In contrast, for the d,l (racemic) pair of enantiomers, these protons are diastereotopic and thus chemically non-equivalent, resulting in a more complex splitting pattern.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assign all proton and carbon signals unambiguously. The Nuclear Overhauser Effect (NOE) can further help in confirming stereochemical assignments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Isopropyl -CH₃ | ¹H | ~1.2-1.3 | Doublet (d) |
| Isopropyl -CH | ¹H | ~4.9-5.1 | Septet (sept) |
| Succinate -CH-SH | ¹H | ~3.5-3.8 | Multiplet (m) |
| Thiol -SH | ¹H | ~1.5-2.5 | Variable, broad singlet (s) |
| Carbonyl C=O | ¹³C | ~170-175 | - |
| Isopropyl -CH | ¹³C | ~68-70 | - |
| Succinate -CH-SH | ¹³C | ~40-45 | - |
| Isopropyl -CH₃ | ¹³C | ~21-23 | - |
Predicted values are based on data for analogous compounds like diisopropyl succinate and other mercaptosuccinic acid derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.
When subjected to ionization (e.g., electrospray ionization, ESI), the molecule will form a molecular ion or a pseudo-molecular ion (such as [M+H]⁺ or [M+Na]⁺). Tandem mass spectrometry (MS/MS) involves isolating this parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the neutral loss of isopropene or isopropanol (B130326) from the ester groups, cleavage of the C-S bonds, and fragmentation of the succinate backbone. This detailed fragmentation data is crucial for confirming the identity of the compound and distinguishing it from isomers.
Table 3: Example Mass Spectrometry Parameters for Compound Characterization
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Range (MS1) | 100 - 1000 m/z |
| IonSpray Voltage | -4500 V |
| Source Temperature | 500°C |
| Declustering Potential | -80 V |
| Collision Energy (for MS/MS) | -35 V |
This table presents typical parameters used in LC-MS/MS analysis for the characterization of organic molecules.
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations of Di-isopropyl-2,3-dimercaptosuccinate Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. dovepress.commdpi.com For this compound, MD simulations can provide detailed insights into its conformational dynamics and its interactions with biological macromolecules and metal ions.
Interaction with Metal Ions: MD simulations can model the chelation process between this compound and various metal ions. By simulating the compound and metal ions in an aqueous environment, researchers can observe the formation of coordination bonds, determine the stability of the resulting metal complex, and identify the preferred coordination geometry. These simulations can reveal how the isopropyl ester groups influence the accessibility of the thiol and carboxyl groups for metal binding compared to DMSA.
Interaction with Biological Membranes: The increased lipophilicity of this compound, due to the isopropyl ester groups, suggests it may interact differently with cell membranes compared to DMSA. MD simulations can be employed to model the passage of the molecule across a lipid bilayer, providing insights into its potential for intracellular delivery and the mobilization of intracellular metal deposits. nih.gov
Conformational Analysis: The flexibility of the succinate (B1194679) backbone and the rotation of the isopropyl ester groups can be explored through MD simulations. nih.gov Understanding the conformational landscape of the molecule is essential for predicting its ability to adopt the optimal geometry for chelating specific metal ions.
A typical MD simulation protocol for studying the interaction of this compound with a metal ion would involve:
| Simulation Step | Description |
| System Setup | A simulation box is created containing the this compound molecule, the metal ion of interest, and explicit water molecules to mimic physiological conditions. |
| Energy Minimization | The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. |
| Equilibration | The system is gradually heated to the desired temperature and equilibrated under constant pressure to ensure a stable starting point for the production simulation. |
| Production Run | The simulation is run for a sufficient length of time (nanoseconds to microseconds) to observe the binding event and the dynamics of the resulting complex. |
| Analysis | The trajectory from the production run is analyzed to calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and binding free energies. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. nih.govmdpi.com These methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical properties and interactions.
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity. Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack, respectively. This is crucial for understanding how the molecule will interact with positively charged metal ions.
Vibrational Frequencies: DFT can also predict the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound and its metal complexes.
Predictive Modeling of Metal-Binding Affinity and Chelation Selectivity
Predictive modeling aims to forecast the metal-binding affinity and selectivity of chelating agents like this compound. This can be achieved through various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models and the calculation of binding free energies.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the this compound-metal complex from MD simulation trajectories. These calculations provide a quantitative measure of the binding affinity.
QSAR Studies: While no specific QSAR studies on this compound were found, this approach could be applied to a series of dimercaptosuccinate esters. mdpi.com By correlating various molecular descriptors (e.g., steric, electronic, and lipophilic properties) with experimentally determined metal-binding affinities, a predictive QSAR model could be developed. This model could then be used to predict the affinity of new, unsynthesized analogs.
The selectivity of this compound for different metal ions is a critical aspect of its function as a chelating agent. Computational methods can help predict this selectivity by comparing the calculated binding affinities for a range of essential and toxic metal ions. For instance, studies on DMSA have shown that its coordination properties are dependent on the metal ion, with Pb(II) and Cd(II) coordinating through one oxygen and one sulfur atom, while Hg(II) coordinates with two sulfur atoms. nih.gov Esterification of the carboxyl groups in DMSA alters these coordination properties. nih.gov
Ligand Design and Optimization via Computational Methods
Computational methods play a pivotal role in the rational design and optimization of new chelating agents based on the this compound scaffold. mdpi.comrsc.org The goal is to design molecules with improved properties such as higher binding affinity, greater selectivity for toxic metals over essential ones, and better pharmacokinetic profiles.
Structure-Based Design: If the three-dimensional structure of a target metalloenzyme is known, structure-based design techniques can be used to design inhibitors. youtube.com While this compound is primarily a chelator for free metal ions, its analogs could be designed to target specific metal-containing proteins.
Ligand-Based Design: In the absence of a known target structure, ligand-based methods can be employed. This involves using the structure of known active compounds, such as DMSA and its esters, to develop a pharmacophore model. This model defines the essential structural features required for metal chelation. New molecules can then be designed to fit this pharmacophore.
In Silico Screening: Large virtual libraries of compounds can be screened computationally to identify potential new chelators. This process, known as virtual screening, can significantly reduce the time and cost of drug discovery by prioritizing compounds for synthesis and experimental testing.
The design process is often iterative. A new analog of this compound can be designed, and its properties predicted using the computational methods described above. Based on these predictions, the structure can be further modified to optimize its desired characteristics. For example, modifying the ester groups could fine-tune the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and chelate intracellular metals. nih.govnih.gov
Potential Chemical and Material Science Applications Non Biological, Non Clinical
Role as a Chemical Reagent in Organic Synthesis
In the realm of organic synthesis, specifically in polymerization catalysis, succinate (B1194679) esters have carved out a significant niche as internal electron donors in Ziegler-Natta catalysts. These catalysts are pivotal in the production of polypropylene, and the inclusion of an internal electron donor is crucial for controlling the stereochemistry of the polymer, thereby determining its physical properties.
Ziegler-Natta catalysts are complex systems, typically comprising a titanium compound supported on magnesium chloride, which, when activated by an organoaluminum co-catalyst, polymerize olefins like propylene. The addition of an internal electron donor, such as a succinate ester, to the solid catalyst component significantly enhances the stereospecificity of the catalyst, leading to the production of highly isotactic polypropylene. wepub.orgdntb.gov.uanih.govresearchgate.netsumitomo-chem.co.jplyondellbasell.com Isotacticity refers to the regular arrangement of the methyl groups along the polymer chain, which results in a crystalline material with high stiffness, melting point, and tensile strength.
Di-isopropyl succinate, a closely related compound to Di-isopropyl-2,3-dimercaptosuccinate, has been specifically investigated as an internal electron donor. rsc.org The steric hindrance provided by the isopropyl groups influences the coordination of the monomer to the active sites of the catalyst, favoring a specific orientation that leads to the formation of isotactic polypropylene. nih.gov The use of succinate esters as internal donors can also lead to polypropylenes with a broader molecular weight distribution, which can improve the processability of the polymer. sumitomo-chem.co.jplyondellbasell.com
Concluding Perspectives and Future Research Directions
Current Gaps and Unexplored Areas in Di-isopropyl-2,3-dimercaptosuccinate Chemistry
Research concerning this compound has predominantly centered on its efficacy as a mobilizing agent for heavy metals like cadmium. nih.gov The synthesis is achieved through the esterification of its parent compound, meso-2,3-dimercaptosuccinic acid (DMSA). nih.gov While this has established a foundational understanding, it has also left significant areas of its fundamental chemistry largely unexplored.
Key Unexplored Areas Include:
Comprehensive Coordination Chemistry: The interaction of this compound has been studied in the context of toxic metal chelation. nih.gov However, its coordination behavior with a wider array of transition metals, lanthanides, and main group elements remains uncharacterized. Such studies could reveal novel complex geometries, stability constants, and electronic properties influenced by the sterically demanding isopropyl ester groups. The coordination chemistry of the related dimethyl ester with zinc, which involves tetrahedral coordination to four thiolate groups, provides a starting point for what might be expected. nih.gov
Reactivity in Organic and Polymer Synthesis: The vicinal dithiol functionality presents opportunities for various organic transformations that have not been investigated. The thiol groups could participate in reactions such as thiol-ene "click" chemistry to form functional polymers or engage in disulfide bond formation to create redox-sensitive molecules. nsf.gov The reactivity of the succinate (B1194679) backbone itself, for instance in dianion chemistry, also remains to be explored. elsevierpure.com
Materials Science Applications: The parent DMSA molecule is known to function as a capping agent for nanoparticles, such as CdS quantum dots and iron oxide nanoparticles (IONPs), modifying their surface properties for aqueous dispersibility. rsc.orgrsc.org this compound could be employed similarly to create surface-functionalized nanomaterials. The isopropyl groups would impart a more hydrophobic character to the nanoparticle surface, potentially enhancing their dispersibility in nonpolar solvents or facilitating unique interactions with lipid membranes.
Stereochemical Influence on Complexation: While the parent meso-DMSA and its racemic form have been compared, the influence of the bulky ester groups on the conformational preferences and the resulting metal complex structures is a significant knowledge gap. nih.gov Detailed structural analysis using techniques like X-ray crystallography and advanced NMR spectroscopy on its metal complexes is needed to understand how the ester functionality dictates the coordination sphere.
Methodological Innovations for Future Research on Dithiol Esters
Advancing the study of this compound and related dithiol esters requires the application of modern synthetic and analytical methodologies. These techniques can offer greater efficiency, sensitivity, and structural insight compared to traditional approaches.
Synthetic Innovations: Traditional synthesis relies on standard esterification of the parent dicarboxylic acid. nih.gov Future work could benefit from more advanced methods for thioester and diester synthesis. researchgate.netorganic-chemistry.org This includes exploring photocatalytic routes that can operate under mild conditions and direct oxidative esterification techniques that offer higher atom economy. organic-chemistry.orgnih.govrsc.org For related compounds, reactive distillation has been shown to be an effective method for diester synthesis, which could be adapted for this class of molecules. researchgate.net
Analytical Innovations: The analysis of thiols is challenging due to their susceptibility to oxidation. researchgate.net Methodological innovations are crucial for accurate characterization and quantification. A key aspect of any analysis is careful sample handling and quenching of thiol-disulfide exchange, often by alkylation or acidification, to preserve the native redox state. researchgate.netnih.gov
| Analytical Technique | Principle | Advantages for Dithiol Ester Research | References |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often coupled with derivatization for detection. | Excellent separation of the target compound from precursors, byproducts, and its oxidized disulfide form. Can be coupled with various detectors for high sensitivity. | nih.govresearchgate.netmdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation via HPLC followed by mass analysis for identification and quantification. | Provides high sensitivity and molecular weight confirmation, crucial for identifying reaction products and metal complexes. High-resolution MS (HRMS) can confirm elemental composition. | researchgate.net |
| Fluorescence Spectroscopy | Derivatization with a fluorogenic reagent (e.g., monobromobimane) that becomes fluorescent upon reacting with a thiol group. | Offers exceptionally high sensitivity for quantifying low concentrations of the dithiol, useful in studying reaction kinetics or trace analysis. | nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Essential for unambiguous structure elucidation of the compound and its metal complexes in solution. 1H and 13C NMR can confirm purity and identify coordination sites. | nih.govnih.gov |
| Electrochemical Methods | Measurement of current or potential changes resulting from the oxidation or reduction of the thiol groups. | Enables real-time monitoring of reactions involving the dithiol moiety and can provide information on its redox potential. | mdpi.com |
Broader Implications for Coordination Chemistry and Chemical Biology beyond Clinical Aspects
Beyond its role as a heavy metal chelator, the unique structural features of this compound—a redox-active dithiol core, a flexible four-carbon backbone, and sterically influential ester groups—suggest significant potential in other scientific domains.
Coordination Chemistry: The ability of the two thiol groups to act as a bidentate ligand for soft metal ions is well-established. nih.govnih.gov This fundamental property can be extended to construct novel supramolecular structures. The compound could serve as a building block for coordination polymers or metal-organic frameworks (MOFs). The isopropyl groups would play a critical role in defining the pore size, dimensionality, and guest accessibility of such materials, potentially leading to new catalysts or sensors.
Chemical Biology and Materials Science: In the realm of chemical biology, the compound offers several intriguing, non-clinical research avenues. The increased lipophilicity conferred by the isopropyl groups, compared to the parent DMSA, is a key feature that could be exploited in various applications.
| Potential Application Area | Scientific Rationale | References |
|---|---|---|
| Hydrophobic Nanoparticle Surfaces | Can act as a surface ligand for quantum dots or magnetic nanoparticles, rendering them dispersible in non-aqueous media or facilitating interaction with lipid structures. | rsc.orgrsc.org |
| Redox-Responsive Materials | The vicinal dithiol can be reversibly oxidized to a cyclic disulfide. This transition can be used to trigger changes in material properties, such as the cross-linking/de-cross-linking of hydrogels or the release of cargo from a nanocarrier. | nsf.gov |
| Enzyme Probes and Inhibitors | The dithiol moiety can interact with metal ions in the active sites of metalloenzymes. The specific steric profile of the di-isopropyl ester may lead to selective binding and inhibition. | nih.gov |
| Radiometal Complexation | Building on the use of DMSA in radiopharmaceuticals, this more lipophilic analogue could form complexes with radiometals (e.g., Technetium, Gallium) to create new imaging agents with altered biodistribution and pharmacokinetic profiles. | nih.govnih.gov |
Q & A
Q. What are the standard synthetic routes for preparing dimercaptosuccinate esters such as MiADMS?
Dimercaptosuccinate esters are synthesized via esterification of meso-2,3-dimercaptosuccinic acid (DMSA) with specific alcohols under acidic conditions. For example, Monoisoamyl meso-2,3-dimercaptosuccinate (MiADMS) is prepared by reacting DMSA with isoamyl alcohol in the presence of sulfuric acid, followed by purification via recrystallization or chromatography . Reaction optimization includes adjusting alcohol-to-acid molar ratios and catalyst concentrations to improve yield (typically 60–80%) .
Q. What mechanisms explain the chelation of heavy metals by dimercaptosuccinate esters?
The thiol (-SH) groups in dimercaptosuccinate esters bind to metal ions (e.g., Cd²⁺, Hg²⁺), forming stable, water-soluble complexes that facilitate renal excretion. In vitro studies demonstrate that MiADMS displaces cadmium from metallothionein, enhancing its mobilization from tissues . Spectroscopic methods (e.g., UV-Vis, NMR) confirm metal-ligand stoichiometry and binding constants .
Advanced Research Questions
Q. How do researchers optimize reaction conditions for synthesizing dimercaptosuccinate esters?
Key parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) to accelerate esterification.
- Catalyst : Sulfuric acid or p-toluenesulfonic acid for higher efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates. Post-synthesis, purity is assessed via HPLC (≥95% purity) or NMR (δ 1.2–1.5 ppm for alkyl groups) .
Q. What methodologies evaluate the protective effects of dimercaptosuccinate esters against metal-induced cytotoxicity?
- Cell viability assays : Cells (1×10⁵/well) treated with CdCl₂ (50–100 μM) and MiADMS (300 μM) for 24 hours; viability measured via dye exclusion (e.g., trypan blue) or MTT assay .
- Cytokine profiling : ELISA or protein arrays quantify inflammatory markers (e.g., IL-6, TNF-α) in culture supernatants .
- Morphological analysis : Phase-contrast microscopy detects apoptosis or necrosis in treated cells .
Q. How do in vivo and in vitro models differ in assessing chelation efficacy?
- In vitro : Human lung or liver cell lines (e.g., A549, HepG2) screen for acute toxicity and mechanistic pathways (e.g., oxidative stress via glutathione assays) .
- In vivo : Rodent models (e.g., mice/rats) evaluate long-term efficacy. Example: Oral MiADMS (100 mg/kg) reduces renal Cd levels by 40–60% post-acute exposure, validated via ICP-MS .
Q. How are contradictions in chelation efficacy across studies resolved?
Discrepancies arise from variations in dosage, exposure duration, or model systems. Strategies include:
- Dose-response curves : Identify threshold concentrations (e.g., MiADMS efficacy peaks at 300 μM in vitro) .
- Time-course experiments : Administer chelators within 1 hour of Cd exposure for optimal efficacy .
- Meta-analysis : Compare outcomes across >10 studies to isolate confounding variables (e.g., pH, coexisting ions) .
Q. How is computational chemistry applied to study dimercaptosuccinate-metal interactions?
Density Functional Theory (DFT) calculates binding energies (e.g., Cd²⁺-S bond strength ≈ 250 kJ/mol) and electron distribution in metal complexes. Molecular dynamics simulations predict stability in physiological conditions (e.g., pH 7.4) .
Methodological Notes
- Contradiction Analysis : Conflicting data on MiADMS efficacy in neuronal vs. hepatic models may stem from blood-brain barrier permeability limits. Cross-validation using isotopic tracing (¹¹¹Cd) is recommended .
- Ethical Compliance : Animal studies should follow ARRIVE guidelines, with sample sizes ≥6 per group to ensure statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
